4-(1,3-benzodioxol-5-yl)-5-[3-(4-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(1,3-benzodioxol-5-yl)-5-[3-(4-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that features multiple functional groups, including a benzodioxole ring, a methoxyphenyl group, an oxazole ring, and a triazole-thiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-5-[3-(4-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Oxazole Ring: This step may involve the reaction of an appropriate aldehyde with an amide in the presence of an oxidizing agent.
Construction of the Triazole-Thiol Moiety: This can be synthesized via the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group, forming disulfides.
Reduction: Reduction reactions can occur at the oxazole ring or the triazole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Reduced oxazole or triazole derivatives.
Substitution Products: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Biological Probes: Utilized in studying biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-5-[3-(4-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]-4H-1,2,4-triazole-3-thiol depends on its application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access.
Biological Pathways: It may interact with specific receptors or proteins, modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-benzodioxol-5-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the oxazole ring and methoxy group.
5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the benzodioxole and oxazole rings.
properties
Molecular Formula |
C20H16N4O4S |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-[3-(4-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H16N4O4S/c1-11-17(18(23-28-11)12-3-6-14(25-2)7-4-12)19-21-22-20(29)24(19)13-5-8-15-16(9-13)27-10-26-15/h3-9H,10H2,1-2H3,(H,22,29) |
InChI Key |
VIVNUSLBEOJEMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)OC)C3=NNC(=S)N3C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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